N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide
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Description
N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide, also known as DMOX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMOX belongs to the class of oxalamides and has been studied for its ability to modulate various biological processes.
Scientific Research Applications
Understanding Chemical Applications in Research
Chemical Synthesis and Medicinal Chemistry
Compounds like "N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide" often serve as key intermediates or final products in the synthesis of pharmaceuticals. Researchers might explore their synthesis, structural modifications, and structure-activity relationships (SAR) to develop new therapeutic agents or improve existing ones. For instance, the incorporation of dimethylphenyl and methoxyphenethyl groups could be investigated for their effects on drug's potency, selectivity, or pharmacokinetic properties.
Material Science
Such organic compounds may also find applications in material science, particularly in the development of organic semiconductors, polymers, or as part of organic light-emitting diodes (OLEDs). Their specific functional groups and structural framework might contribute to the electronic properties essential for these applications.
Biological Studies
While excluding direct applications in drug dosage and side effects, compounds with unique structures can be pivotal in probing biological pathways or as tools in understanding protein-ligand interactions within cells. They might serve as inhibitors or activators of specific enzymes, receptors, or ion channels in biological studies, helping to elucidate the molecular basis of diseases or physiological processes.
Analytical Chemistry
In analytical chemistry, specific compounds are sometimes used as standards or reagents in chromatography, spectrometry, or other analytical techniques to detect, quantify, or study other substances. The unique chemical properties of a compound can make it suitable for such roles.
References
For further research and insights into the vast field of chemical applications in science, visiting specialized databases and resources like PubMed, ScienceDirect, and Google Scholar could be beneficial. These platforms may provide access to studies involving chemically related substances or their derivatives, offering a broader understanding of potential research applications for the compound .
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-4-6-14(2)17(13)21-19(23)18(22)20-12-11-15-7-9-16(24-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHITYAAETWQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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